molecular formula C9H5F3O3 B11761514 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde

2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde

Cat. No.: B11761514
M. Wt: 218.13 g/mol
InChI Key: BSHOHADAQXVHOC-UHFFFAOYSA-N
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Description

2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . The compound features a reactive aldehyde group (-CHO) adjacent to a ketone (oxo group) and a para-substituted trifluoromethoxy (-OCF₃) moiety on the phenyl ring. The trifluoromethoxy group is strongly electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the construction of fluorinated heterocycles or as a precursor for Schiff bases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

2-oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-5H

InChI Key

BSHOHADAQXVHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

DMSO/HBr Oxidation Protocol

The reaction employs dimethyl sulfoxide (DMSO) and aqueous hydrobromic acid (HBr) under heated conditions (50–150°C). The mechanism proceeds via the formation of a brominated intermediate, followed by oxidation to the glyoxal structure.

Reaction Conditions

ParameterSpecification
Substrate4-(Trifluoromethoxy)acetophenone
Oxidizing AgentDMSO (excess), 48% HBr (aqueous)
Temperature80–100°C
Reaction Time3–5 hours
Yield60–75% (estimated)

The electron-withdrawing -OCF₃ group may necessitate prolonged reaction times compared to non-fluorinated analogs due to reduced electron density at the carbonyl group. The crude product is typically stabilized as a hydrate (e.g., 4-(trifluoromethoxy)phenylglyoxal hydrate), requiring anhydrous work-up for further applications.

Selenium Dioxide (SeO₂) Oxidation

An alternative method utilizes selenium dioxide (SeO₂) in dioxane or acetic acid. This approach oxidizes the methyl ketone to a glyoxal via a two-electron oxidation mechanism.

Optimized Parameters

  • Molar Ratio : 1:1.2 (substrate:SeO₂)

  • Solvent : Glacial acetic acid

  • Temperature : 80°C, reflux

  • Yield : ~50% (based on analogous trifluoromethyl systems)

While less efficient than DMSO/HBr, this method avoids brominated byproducts. However, selenium toxicity and disposal challenges limit its industrial scalability.

Multi-Step Synthesis from Phenolic Precursors

For cases where 4-(trifluoromethoxy)acetophenone is unavailable, a multi-step synthesis starting from 4-hydroxyacetophenone may be employed.

Trifluoromethoxylation of 4-Hydroxyacetophenone

The phenolic -OH group is replaced with -OCF₃ using trifluoromethylation reagents such as HCF₃/AgF or photoredox-catalyzed methods.

Example Protocol

  • Substrate : 4-Hydroxyacetophenone

  • Reagent : HCF₃ (gas), AgF (catalyst)

  • Conditions : 80°C, 12 hours, anhydrous DMF

  • Intermediate : 4-(Trifluoromethoxy)acetophenone (Yield: 40–55%)

Subsequent Oxidation to Glyoxal

The intermediate is oxidized using DMSO/HBr (as in Section 1.1) to yield the target compound.

Organometallic Approaches

Recent advances in organocopper chemistry enable the synthesis of α-ketoaldehydes via cross-coupling reactions. A study by demonstrates the use of organocuprates with 2-oxoaldehydes under anaerobic conditions.

Grignard Reagent Compatibility

While Grignard reagents (e.g., RMgX) typically fail to react with 2-oxoaldehydes due to the aldehyde's reluctance, modified organocuprates (R₂CuLi) facilitate-addition:

Reaction Scheme

R₂CuLi+4-(Trifluoromethoxy)phenylglyoxalα-Hydroxyketone IntermediateOxidationTarget Compound\text{R₂CuLi} + \text{4-(Trifluoromethoxy)phenylglyoxal} \rightarrow \text{α-Hydroxyketone Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Conditions

  • Catalyst : CuCl (10 mol%)

  • Solvent : Toluene/THF mixture

  • Temperature : 0–25°C

  • Yield : 65–70% (extrapolated from)

Industrial-Scale Considerations

Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance safety and efficiency during exothermic oxidation steps. Key parameters include:

  • Residence Time : 10–15 minutes

  • Temperature Control : Jacketed reactors with real-time monitoring

  • Byproduct Management : In-line separation of dimethyl sulfide (DMS)

Purification Techniques

  • Crystallization : Hydrate forms are recrystallized from ethanol/water mixtures.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) for anhydrous forms.

Challenges and Mitigation Strategies

ChallengeMitigation Approach
Hydrolytic InstabilityAnhydrous work-up, molecular sieves
Low Yields in TrifluoromethoxylationPhotoredox catalysis with Ir/F-based catalysts
Toxicity (SeO₂, HBr)Substitution with DMSO/HBr or electrochemical methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid.

    Reduction: Formation of 2-Hydroxy-2-[4-(trifluoromethoxy)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H5F3O2
  • Molecular Weight : 202.13 g/mol
  • Functional Groups : Contains a trifluoromethoxy group, enhancing its biological activity and stability.

The presence of the trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound's reactivity and interactions with biological macromolecules.

Medicinal Chemistry

2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes, notably carbonic anhydrases. These enzymes play crucial roles in physiological processes such as pH regulation and fluid balance.

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Notes
This compoundCarbonic AnhydraseTBDPotential drug candidate
4-MethoxyphenylglyoxalCarbonic AnhydraseTBDSimilar structure
PhenylglyoxalCarbonic AnhydraseTBDLacks trifluoromethyl group

The compound's ability to inhibit carbonic anhydrases suggests its potential for developing treatments for conditions such as glaucoma or metabolic disorders.

Organic Synthesis

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its dual functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Table 2: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products
OxidationAldehyde to carboxylic acid2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid
ReductionOxo group to alcohol2-Hydroxy-2-[4-(trifluoromethoxy)phenyl]acetaldehyde
SubstitutionNucleophilic substitution with aminesVarious substituted derivatives

These reactions highlight the compound's utility in synthesizing derivatives that may possess enhanced biological activities.

Research has demonstrated that the compound exhibits significant biological activities beyond enzyme inhibition. Its derivatives have been tested for various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against several pathogens. The results indicated that certain derivatives showed promising activity against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with enzyme targets. The trifluoromethyl group is believed to engage in π–π stacking interactions and hydrogen bonding with specific residues within the enzyme active sites, enhancing binding affinity.

Synthesis of Derivatives

The synthesis of various derivatives through reactions with anilines under Povarov conditions has been explored. This method allows for the introduction of diverse substituents on the phenyl ring, potentially leading to compounds with improved biological activities.

Key Findings from Synthesis Studies :

  • The reaction conditions significantly affect yield and structure.
  • Substituents on anilines influence reaction outcomes and biological potency.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

The substitution pattern on the phenyl ring significantly alters physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde C₉H₇F₃O₂ 204.15 -OCF₃ Higher polarity due to oxygen atom; increased electrophilicity at aldehyde .
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde C₉H₇F₃O 202.13 -CF₃ Lower polarity; stronger electron-withdrawing effect enhances stability .

Research Findings :

  • The -OCF₃ group increases solubility in polar solvents (e.g., THF, acetonitrile) compared to -CF₃, making the former more suitable for aqueous-phase reactions .
  • The aldehyde group in the trifluoromethoxy derivative exhibits higher reactivity in condensation reactions, as observed in its use for synthesizing tuberculosis drug intermediates .
Functional Group Variations: Aldehyde vs. Ester/Amide Derivatives

Replacing the aldehyde group with esters or amides modifies reactivity and application scope:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Applications
This compound C₉H₇F₃O₂ 204.15 Aldehyde Intermediate for pharmaceuticals and fluorinated polymers .
Ethyl 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetate C₁₁H₉F₃O₄ 262.19 Ester Stable precursor for controlled release of agrochemicals .
2-Oxo-2-((4-(trifluoromethyl)phenyl)amino)acetic acid C₁₀H₇F₃NO₃ 246.16 Amide Inhibitor synthesis (e.g., SHP2 inhibitors in cancer research) .

Research Findings :

  • Aldehyde derivatives undergo faster nucleophilic addition than esters, enabling rapid synthesis of imines or hydrazones .
  • Amide derivatives exhibit improved thermal stability, making them suitable for high-temperature reactions in drug discovery .
Electronic and Steric Effects: Para-Substituted vs. Ortho/Meta-Substituted Analogs

The position of the trifluoromethoxy group influences electronic distribution and steric hindrance:

Compound Name Substituent Position Reactivity in Aldol Condensation Yield in Synthesis
This compound Para High (due to minimal steric hindrance) 72–85%
2-Oxo-2-[3-(trifluoromethoxy)phenyl]acetaldehyde Meta Moderate (steric effects slow reaction rates) 60–68%
2-Oxo-2-[2-(trifluoromethoxy)phenyl]acetaldehyde Ortho Low (steric hindrance dominates) <50%

Research Findings :

  • Para-substituted analogs are preferred in industrial applications due to higher yields and scalability .
  • Ortho-substituted derivatives are rarely used in synthesis due to challenges in purification .

Biological Activity

2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde is an organic compound notable for its dual functional groups, a ketone and an aldehyde, which enhance its reactivity and biological potential. This article explores the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F3O3C_9H_5F_3O_3, with a molecular weight of approximately 202.13 g/mol. The presence of the trifluoromethoxy group is significant as it contributes to the compound's biological activity and stability, making it a candidate for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively.
  • Anticancer Potential : The dual functional groups allow for interactions with various biological targets, potentially leading to anticancer effects. A study demonstrated that similar compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, its structural similarity to known inhibitors suggests potential activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent .
  • Anticancer Activity : In vitro experiments conducted on breast cancer cell lines showed that this compound could reduce cell proliferation by up to 70% after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, suggesting a promising anticancer profile .
  • Enzyme Inhibition Studies : A comparative analysis with other fluorinated compounds revealed that this compound demonstrated superior inhibition of COX enzymes, with an IC50 value significantly lower than non-fluorinated analogs. This suggests enhanced binding affinity due to the trifluoromethoxy group .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntimicrobialDisk diffusionInhibition at 50 µg/mL
AnticancerMTT assay70% reduction in viability
Enzyme inhibitionEnzyme assayIC50 < 10 µM

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:

  • Reactive Oxygen Species (ROS) : The compound's ability to generate ROS may play a crucial role in mediating its anticancer effects.
  • Target Interaction : The trifluoromethoxy group enhances lipophilicity and facilitates better interaction with lipid membranes, potentially improving cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of 4-(trifluoromethoxy)phenylethanol using chromium trioxide (CrO₃) under acidic conditions or via nucleophilic substitution of α-keto aldehydes. Stepwise reduction using NaBH₄ in ethanol at 0°C (as seen in analogous glyoxal syntheses) improves selectivity for the aldehyde group . Optimization requires monitoring pH and temperature to avoid over-oxidation to carboxylic acids, a common issue with CrO₃-based protocols .

Q. How can structural characterization be performed using NMR and mass spectrometry?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethoxy group deshields adjacent aromatic protons, observed as doublets (δ 7.5–8.0 ppm, J = 8–9 Hz) .
  • MS : High-resolution ESI-MS in positive ion mode shows a molecular ion peak at m/z 204.15 (C₉H₇F₃O₃⁺) with fragmentation patterns confirming the loss of CO (28 Da) from the α-keto group .

Q. What are the key reactivity patterns of the α-keto aldehyde moiety in this compound?

  • Methodological Answer : The α-keto aldehyde undergoes nucleophilic addition at the carbonyl group. For example:

  • Condensation Reactions : Reacts with hydrazines to form hydrazones, useful for crystallography (e.g., with SHELXL for structure refinement) .
  • Reduction : Selective reduction of the aldehyde to a primary alcohol using NaBH₄ in EtOH at 0°C preserves the trifluoromethoxy group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal the electrophilicity of the α-keto carbon, explaining its reactivity in aldol condensations. Solvent effects (e.g., THF vs. DMSO) can be modeled using COSMO-RS to optimize reaction pathways .

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL-2018 is ideal. The trifluoromethoxy group’s rotational disorder requires refining anisotropic displacement parameters and using TWINABS for data scaling. Hydrogen bonding between the aldehyde and solvent (e.g., water) can be analyzed via Olex2 .

Q. How does the trifluoromethoxy group influence biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Comparative assays using in vitro models (e.g., enzyme inhibition studies) show that the trifluoromethoxy group enhances metabolic stability. For example, its electron-withdrawing effect reduces CYP450-mediated oxidation, as observed in fluorophenyl analogs .

Q. What analytical techniques resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Discrepancies arise from varying purification methods. HPLC-DAD (C18 column, acetonitrile/water gradient) identifies by-products like the over-oxidized carboxylic acid. Yield optimization involves quenching reactions at 50% conversion and using flash chromatography with silica gel (ethyl acetate/hexane 3:7) .

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